N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine
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Overview
Description
N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methyl group at the second position and an ethanamine moiety substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation Reaction: The synthesis of N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine can begin with the benzylation of 2-methylbenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide.
Trifluoromethylation Reaction: The resulting intermediate can then undergo trifluoromethylation using a reagent like trifluoromethyl iodide under conditions such as the presence of a catalyst like copper(I) iodide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used as a probe to study the effects of trifluoromethylation on biological activity and molecular interactions.
Industry: In the industrial sector, this compound may be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes, receptors, or ion channels. The trifluoromethyl group can influence the compound’s lipophilicity, electronic properties, and binding affinity, leading to specific biological or chemical effects. Pathways involved may include signal transduction, metabolic processes, or cellular transport mechanisms.
Comparison with Similar Compounds
- N-(2-methylbenzyl)-N-methylamine
- N-(2-methylbenzyl)-N-ethylamine
- N-(2-methylbenzyl)-N-(difluoromethyl)ethanamine
Comparison: N-(2-methylbenzyl)-N-(trifluoromethyl)ethanamine is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it particularly valuable in applications where these properties are advantageous, such as in drug design and development.
Properties
Molecular Formula |
C11H14F3N |
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Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-[(2-methylphenyl)methyl]-N-(trifluoromethyl)ethanamine |
InChI |
InChI=1S/C11H14F3N/c1-3-15(11(12,13)14)8-10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |
InChI Key |
WYAOZPAKSAUSSF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1C)C(F)(F)F |
Origin of Product |
United States |
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